molecular formula C4H6Hg B072599 Divinylmercury CAS No. 1119-20-6

Divinylmercury

Cat. No.: B072599
CAS No.: 1119-20-6
M. Wt: 254.68 g/mol
InChI Key: ZGWSAELGXZPMLK-UHFFFAOYSA-N
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Description

Divinylmercury (C₄H₆Hg) is a highly specialized organomercury compound that serves as a valuable precursor in advanced synthetic and materials chemistry research. Its primary research value lies in its role as a vinyl group transfer agent, enabling the efficient incorporation of vinyl functionalities into various inorganic and organometallic frameworks. This compound is particularly significant in the synthesis of novel metal-organic complexes and as a potential precursor in the chemical vapor deposition (CVD) of mercury-containing nanomaterials and thin films. Researchers utilize this compound to explore fundamental reaction mechanisms in organometallic chemistry, including transmetalation processes and the formation of carbon-metal bonds. Due to the reactivity of the vinyl-Hg bonds, it facilitates the study of new catalytic cycles and the development of sophisticated molecular architectures. Given the high toxicity and volatility of mercury compounds, this compound must be handled with extreme care in a controlled environment using appropriate personal protective equipment and engineering controls. It is exclusively intended for laboratory research applications by qualified professionals.

Properties

CAS No.

1119-20-6

Molecular Formula

C4H6Hg

Molecular Weight

254.68 g/mol

IUPAC Name

bis(ethenyl)mercury

InChI

InChI=1S/2C2H3.Hg/c2*1-2;/h2*1H,2H2;

InChI Key

ZGWSAELGXZPMLK-UHFFFAOYSA-N

SMILES

C=C[Hg]C=C

Canonical SMILES

C=C[Hg]C=C

Origin of Product

United States

Comparison with Similar Compounds

Vinylmercuric Halides (CH₂=CHHgX; X = Cl, Br, I)

  • Synthesis : Formed via a 1:1 molar reaction between HgX₂ and vinylmagnesium bromide, avoiding excess Grignard reagent .
  • Reactivity: Serve as intermediates for mixed organomercury compounds (e.g., CH₂=CHHgR) when treated with ethyl- or phenylmagnesium halides .
  • Stability : Less thermally stable than divinylmercury, with higher reactivity due to the polar Hg-X bond.

Mixed Organomercury Compounds: Vinylethylmercury (C₄H₈Hg) and Vinylphenylmercury (C₈H₈Hg)

  • Synthesis : Derived from vinylmercuric halides reacting with ethyl- or phenylmagnesium bromide, yielding 78% and 57%, respectively .
  • Physical Properties :
    • Vinylethylmercury: B.P. 60–62°C at 20 mm Hg; elemental composition (C: 18.7%, H: 3.1%, Hg: 78.2%) .
    • Vinylphenylmercury: B.P. 37–40°C at 1 mm Hg; elemental composition (C: 31.6%, H: 2.6%, Hg: 66.0%) .
  • Applications : Used in cross-coupling reactions; the phenyl variant’s lower boiling point suggests higher volatility compared to this compound.

Comparison with Metal-Based Vinylation Agents

Divinylzinc (Zn(CH=CH₂)₂)

  • Synthesis : Prepared via transmetalation or direct reaction of zinc with vinyl halides.
  • Reactivity : Less stable than this compound, requiring low temperatures for handling. Acts as a milder vinylation agent .

Tetravinyllead (Pb(CH=CH₂)₄)

  • Synthesis : Produced by reacting lead halides with vinyl Grignard reagents.
  • Applications: Historically used in fuel additives but phased out due to toxicity. Unlike this compound, it lacks utility in modern organometallic synthesis .

Reactivity and Stability Profiles

Compound Thermal Stability Acid Sensitivity Key Reactivity
This compound Stable at RT; decomposes at 156°C Cleaved by H₂SO₄ to ethylene Forms vinyl-alkali compounds (e.g., vinyllithium) via transmetalation
Vinylmercuric Halides Moderate; decomposes on heating Hg-X bond hydrolyzes Intermediate for mixed organomercury species
Vinylmercury Hydrides Highly unstable (t₁/₂ ≈1 min at RT) Rapid decomposition Degrades to Hg⁰ and this compound
  • Protonolysis Kinetics: this compound undergoes protonolysis ~100× faster than saturated dialkylmercurials due to π-electron donation from vinyl groups, stabilizing transition states .

Environmental and Toxicological Considerations

  • Toxicity: All organomercury compounds exhibit neurotoxic effects, but volatility differences influence exposure risks. This compound’s high mercury content (78.9%) poses significant hazards .
  • Environmental Impact: Mercury compounds persist in ecosystems, necessitating careful handling and disposal. This compound’s decomposition to ethylene reduces long-term environmental burden compared to non-degradable analogs (e.g., methylmercury) .

Q & A

Q. What are the standard synthesis protocols for divinylmercury, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound synthesis typically involves mercury(II) salts reacting with vinyl precursors (e.g., vinylmagnesium bromide). Key variables include solvent polarity (e.g., THF vs. ether), temperature control (±5°C), and stoichiometric ratios. For optimization, employ a factorial design of experiments (DoE) to test interactions between variables. Monitor reaction progress via <sup>199</sup>Hg NMR to track mercury speciation and GC-MS for product purity . Validate protocols by comparing with literature data from primary sources (peer-reviewed journals, validated patents) and cross-referencing spectral libraries (e.g., SciFinder, Reaxys) .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar organomercury compounds?

Methodological Answer: Use <sup>1</sup>H NMR to identify vinyl proton splitting patterns (J coupling constants ~10-18 Hz for trans-vinyl groups). <sup>199</sup>Hg NMR chemical shifts (δ ~ -500 to -800 ppm) are diagnostic for Hg bonding environments. IR spectroscopy can detect Hg-C stretching vibrations (~550-600 cm⁻¹). Cross-validate with X-ray crystallography for unambiguous structural confirmation. Ensure instrument calibration using certified reference materials (e.g., Hg(CF₃)₂ for <sup>199</sup>Hg NMR) .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for this compound be resolved, particularly regarding neurotoxic vs. nephrotoxic effects?

Methodological Answer: Address discrepancies by:

  • Meta-analysis: Compare studies for methodological consistency (e.g., dosage units, exposure duration, model organisms). Prioritize data from OECD/GLP-compliant studies.
  • Mechanistic Studies: Use in vitro assays (e.g., SH-SY5Y cells for neurotoxicity, HEK293 cells for nephrotoxicity) to isolate pathways. Apply knock-out models (e.g., MT⁻/⁻ mice) to assess metallothionein involvement.
  • Data Reconciliation: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and confounders .

Q. What computational models (e.g., DFT, QSAR) predict this compound’s reactivity in environmental matrices?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometries at the B3LYP/def2-TZVP level to calculate bond dissociation energies (Hg-C vs. Hg-O) and predict hydrolysis pathways.
  • QSAR Models: Train models using descriptors like logP, polar surface area, and Hg charge density. Validate against experimental degradation rates in soil/water systems.
  • Environmental Simulation: Use fugacity models (e.g., EQC Level III) to estimate partitioning coefficients (air/water/soil) .

Q. How do experimental results for this compound’s thermal stability align or conflict with theoretical predictions?

Methodological Answer:

  • Experimental: Perform thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) to measure decomposition onset temperatures. Compare with differential scanning calorimetry (DSC) data for enthalpy changes.
  • Theoretical: Conduct ab initio molecular dynamics (AIMD) simulations to model decomposition pathways. Resolve discrepancies by adjusting basis sets (e.g., inclusion of relativistic effects for Hg) .

Data Management and Validation

Q. What are the best practices for curating and sharing spectral data (e.g., NMR, MS) for this compound to ensure reproducibility?

Methodological Answer:

  • Metadata Standards: Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental parameters (e.g., solvent, temperature, instrument model) in spectral annotations.
  • Repositories: Deposit raw data in domain-specific databases (e.g., PubChem, NIST Chemistry WebBook) with DOI assignments.
  • Cross-Validation: Use collaborative platforms (e.g., Chemotion) for peer verification of spectral assignments .

Q. How can researchers address gaps in mercury speciation data when modeling this compound’s environmental fate?

Methodological Answer:

  • Sensitivity Analysis: Identify critical parameters (e.g., hydrolysis rate constants) using Monte Carlo simulations.
  • Proxy Compounds: Use data from structurally analogous compounds (e.g., dimethylmercury) with adjustment factors for vinyl group electronegativity.
  • Field Sampling: Conduct targeted LC-ICP-MS analyses of contaminated sites to refine model inputs .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Containment: Use gloveboxes with HEPA filtration for synthesis and manipulation.
  • Monitoring: Install real-time Hg vapor detectors (calibrated to OSHA PEL: 0.1 mg/m³).
  • Waste Management: Neutralize residues with sulfurized activated carbon before disposal .

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